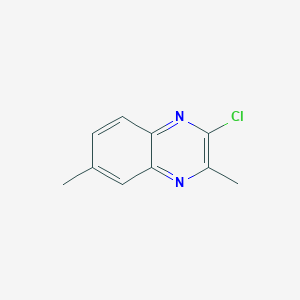2-Chloro-3,6-dimethylquinoxaline
CAS No.:
Cat. No.: VC15986231
Molecular Formula: C10H9ClN2
Molecular Weight: 192.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H9ClN2 |
|---|---|
| Molecular Weight | 192.64 g/mol |
| IUPAC Name | 2-chloro-3,6-dimethylquinoxaline |
| Standard InChI | InChI=1S/C10H9ClN2/c1-6-3-4-8-9(5-6)12-7(2)10(11)13-8/h3-5H,1-2H3 |
| Standard InChI Key | LKNVXTRRGQNDLD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=NC(=C(N=C2C=C1)Cl)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Chloro-3,6-dimethylquinoxaline (CHClN) has a molecular weight of 194.64 g/mol. Its structure consists of a quinoxaline core substituted with a chlorine atom at position 2 and methyl groups at positions 3 and 6 (Figure 1). The chlorine atom enhances electrophilicity, while the methyl groups influence steric and electronic properties, potentially modulating interactions with biological targets .
Physicochemical Properties
While experimental data for this compound are scarce, key properties can be inferred from analogs:
-
Solubility: Likely low in water due to hydrophobic methyl and chloro groups; soluble in organic solvents like DMSO or ethanol.
-
Melting Point: Estimated between 120–150°C, based on similar chloro-methyl quinoxalines.
-
Stability: Expected to be stable under ambient conditions but sensitive to strong acids/bases due to the labile chlorine substituent.
Synthesis and Modification Strategies
Synthetic Pathways
Quinoxalines are typically synthesized via condensation of o-phenylenediamines with 1,2-diketones. For 2-Chloro-3,6-dimethylquinoxaline, potential routes include:
-
Chlorination of Preformed Quinoxaline:
-
Cyclization of Substituted o-Phenylenediamines:
-
Condensation of 4-chloro-2,5-dimethylbenzene-1,2-diamine with glyoxal under acidic conditions.
-
Table 1: Hypothetical Synthesis Conditions for 2-Chloro-3,6-dimethylquinoxaline
| Step | Reagents/Conditions | Yield (%) | Reference Method |
|---|---|---|---|
| 1 | POCl, DMF, 90°C, 16 h | ~30 | Adapted from |
| 2 | Glyoxal, HCl, reflux | ~45 | Analogous to |
| Compound | MIC Range (μg/mL) | Target Pathogens | Reference |
|---|---|---|---|
| 2-Chloro-3-hydrazinylquinoxaline | 0.06–64 | C. albicans, C. krusei | |
| 2-Chloro-3,6-dimethylquinoxaline | Not reported | Hypothetical | — |
Anti-Inflammatory and Immunomodulatory Effects
In murine models, 2-Chloro-3-hydrazinylquinoxaline reduced pro-inflammatory cytokines (TNF-α, IL-6) by 40–60% at 0.2 mg/mL . The dimethyl variant may similarly attenuate inflammation, though its pharmacokinetic profile (e.g., bioavailability) requires validation.
Future Directions and Applications
Drug Development
-
Optimization: Structure-activity relationship (SAR) studies to refine substituents for enhanced potency.
-
Combination Therapy: Synergy with azoles or echinocandins to combat resistant Candida strains.
Industrial Applications
-
Agrochemicals: Potential as a fungicide for crop protection.
-
Materials Science: As a ligand in catalytic systems or photoluminescent materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume